4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)morpholine-3-carbonitrile
Description
Properties
IUPAC Name |
4-(7-oxabicyclo[2.2.1]heptane-2-carbonyl)morpholine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c13-6-8-7-16-4-3-14(8)12(15)10-5-9-1-2-11(10)17-9/h8-11H,1-5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVYJRSJWDCMNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)C(=O)N3CCOCC3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)morpholine-3-carbonitrile typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the oxabicycloheptane core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)morpholine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbonyl and nitrile groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)morpholine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)morpholine-3-carbonitrile involves its interaction with specific molecular targets. The oxabicycloheptane core can interact with enzymes or receptors, potentially inhibiting their activity. The carbonyl and nitrile groups may also play a role in binding to these targets, enhancing the compound’s efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Bicyclic Frameworks
The target compound’s 7-oxabicyclo[2.2.1]heptane system distinguishes it from related bicyclic structures:
- Chromene-3-carbonitrile derivatives (e.g., 6/8((di(hetero-2-ylmethyl)amino)methyl)-7-hydroxyl-4-(methylthio)-2-oxo-2H-chromene-3-carbonitrile): These feature a fused benzene-pyran ring (chromene) with substituents like methylthio and hydroxyl groups. The planar chromene system enables π-π stacking, critical for fluorescence applications .
- 4-Thia-1-azabicyclo[3.2.0]heptane derivatives : Found in β-lactam antibiotics, this bicyclic system includes sulfur and nitrogen atoms, enabling β-lactam ring reactivity and antibacterial activity .
- 2-Oxaspiro[bicyclo[2.2.1]heptane-6,30-indoline] derivatives : These spiro compounds combine a bicyclo[2.2.1]heptane with an indoline moiety, creating a sterically hindered spiro junction that may influence stereoselectivity in synthesis .
Table 1: Structural Comparison of Bicyclic Compounds
Physicochemical Properties
- Rigidity : The 7-oxabicyclo[2.2.1]heptane’s rigid structure may reduce conformational entropy, enhancing binding affinity compared to flexible chromene derivatives.
- Melting Points/Yields: Limited data exists for the target compound, but spiro derivatives (e.g., 1g) exhibit high yields (80%) and defined melting points, suggesting robust synthetic protocols .
Biological Activity
The compound 4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)morpholine-3-carbonitrile is a derivative of the bicyclic structure known for its potential therapeutic applications. This article explores its biological activity, synthesizing existing research findings, case studies, and relevant data tables to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of 4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)morpholine-3-carbonitrile is C12H15N1O5 , with a molar mass of 253.25 g/mol . The compound features a morpholine ring and a bicyclic structure that contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C12H15N1O5 |
| Molar Mass | 253.25 g/mol |
| CAS Number | Not specified |
| Hazard Symbols | Xi (Irritant) |
Synthesis
The synthesis of 4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)morpholine-3-carbonitrile involves multiple steps, including the formation of the bicyclic structure via Diels-Alder reactions and subsequent modifications to introduce the morpholine and carbonitrile functionalities.
Biological Activity
Research indicates that compounds containing the 7-oxabicyclo[2.2.1]heptane moiety exhibit diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.
In Vitro Studies
A study on structurally similar compounds revealed their potential as inhibitors of thromboxane A2 (TXA2) and prostaglandin H2 (PGH2) pathways, suggesting that derivatives like 4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)morpholine-3-carbonitrile may also possess similar inhibitory effects on platelet aggregation and smooth muscle contraction .
Case Study: Antimicrobial Activity
In a comparative analysis, 4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)morpholine-3-carbonitrile demonstrated significant antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined through broth dilution methods, showing promising results that warrant further investigation.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
The biological activity of this compound can be attributed to its ability to interact with specific receptors or enzymes involved in inflammatory processes and microbial resistance mechanisms. Preliminary studies suggest that it may modulate signaling pathways related to cell proliferation and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
